molecular formula C8H7F4N B1297532 4-Fluoro-3-(trifluoromethyl)benzylamine CAS No. 67515-74-6

4-Fluoro-3-(trifluoromethyl)benzylamine

Cat. No.: B1297532
CAS No.: 67515-74-6
M. Wt: 193.14 g/mol
InChI Key: HZDVQEUISWBXPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-(trifluoromethyl)benzylamine involves the reaction of 3-chloro-1-(trifluoromethyl)benzylamine with 4-fluorobenzaldehyde under appropriate conditions[2][2]. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography[2][2].

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-fluoro-3-(trifluoromethyl)nitrobenzene, followed by reductive amination with formaldehyde and ammonia[2][2]. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic amines.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery . The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethyl)benzylamine is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various synthetic and research applications .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDVQEUISWBXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334905
Record name 4-Fluoro-3-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-74-6
Record name 4-Fluoro-3-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67515-74-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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